molecular formula C18H15N3O3S B5512120 1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

Cat. No. B5512120
M. Wt: 353.4 g/mol
InChI Key: VFGBOHBVDVVNRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions like [2+3] cycloaddition mechanism. In one study, compounds like 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6Н)-ones were reacted with N-alkylazomethine ylides, leading to the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidin]-5(6Н)-ones (Saliyeva et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds often involves multiple spiro junctions linking different rings. For instance, the structure of a similar compound, 1′-Methyl-5′-phenyl-2′',3′',5′',6′′-tetra­hydro­indoline-3-spiro-3′-pyrrolidine-4′-spiro-2′'-imidazo­[2,1-b]­thia­zole-2,3′'-dione, was analyzed, revealing spiro junctions connecting planar 2-oxoindoline, pyrrolidine, and 5,6-di­hydro­imidazo­[2,1-b]­thia­zol-3(2H)-one rings (Li et al., 2003).

Chemical Reactions and Properties

The reactions of these compounds often involve cycloaddition, where they can act as nucleophiles or electrophiles depending on the reaction conditions. An example of this type of reaction is the synthesis of spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) (Palmer et al., 2009).

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3]thiazole derivatives would depend on their specific biological activities . The exact mechanism of action for “1’-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3’-pyrrolidin]-4(3H)-one” is not specified in the sources I found.

Safety and Hazards

Imidazo[2,1-b][1,3]thiazole derivatives may pose certain hazards. For example, they may be classified as acute toxic . The exact safety and hazards of “1’-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3’-pyrrolidin]-4(3H)-one” are not specified in the sources I found.

Future Directions

The future directions for the study of imidazo[2,1-b][1,3]thiazole derivatives would likely involve further exploration of their potential biological activities . The exact future directions for “1’-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3’-pyrrolidin]-4(3H)-one” are not specified in the sources I found.

properties

IUPAC Name

1'-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-14-9-18(24-15-4-2-1-3-12(14)15)5-6-21(11-18)16(23)13-10-20-7-8-25-17(20)19-13/h1-4,7-8,10H,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGBOHBVDVVNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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